N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a piperidine ring, and an isoxazole ring
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness .
Mode of Action
This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or suppresses the action of the receptor it binds to. In this case, the compound prevents the activation of the KOR, thereby inhibiting the effects mediated by this receptor .
Biochemical Pathways
The κ-opioid receptor is involved in various biochemical pathways. When the action of KOR is blocked by the compound, it can affect the release of certain neurotransmitters and modulate neuronal activity. This can lead to changes in pain perception, mood, and other physiological functions .
Pharmacokinetics
The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted appropriately.
Result of Action
The antagonistic action of the compound at the KOR results in potent effects in animal pharmacology experiments . For instance, oral administration of the compound has shown strong efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the physiological conditions of the body (such as pH and temperature), the presence of other substances that can interact with the compound, and genetic factors that can affect the expression and function of the KOR.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a hydroxyl group reacts with a suitable leaving group.
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the piperidine, tetrahydropyran, and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3,4-dimethoxybenzamide
Uniqueness
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its isoxazole ring, in particular, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-15(14-1-6-17-21-14)16-11-12-2-7-18(8-3-12)13-4-9-20-10-5-13/h1,6,12-13H,2-5,7-11H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEHPUDAUSPYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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